molecular formula C9H14N2O3 B13698776 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one

2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one

Cat. No.: B13698776
M. Wt: 198.22 g/mol
InChI Key: KPSAPNQYLQBNLM-UHFFFAOYSA-N
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Description

2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is a heterocyclic compound that contains nitrogen atoms within its bicyclic structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one typically involves the cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru (II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru (II) catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one undergoes several types of chemical reactions, including:

    Cyclopropanation: The formation of the bicyclic structure involves cyclopropanation of alpha-diazoacetates.

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

    Reduction Reactions: Catalytic hydrogenation can remove protective groups and open the bicyclic structure.

Common Reagents and Conditions

    Cyclopropanation: Ru (II) catalysis, alpha-diazoacetates.

    Substitution: Various nucleophiles and electrophiles.

    Reduction: Catalytic hydrogenation using hydrogen gas and a suitable catalyst.

Major Products Formed

    Cyclopropanation: Formation of the bicyclic structure.

    Substitution: Substituted derivatives of the compound.

    Reduction: Open-chain amines and other reduced products.

Scientific Research Applications

2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one involves its reactivity as a bicyclic compound. The nitrogen atoms within the structure can participate in various chemical reactions, including nucleophilic substitution and cycloaddition. The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is unique due to its specific bicyclic structure and the presence of the Boc (tert-butoxycarbonyl) protecting group. This makes it particularly useful in synthetic chemistry and medicinal applications, where selective reactivity and stability are required.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-6-4-5(6)10-7(11)12/h5-6H,4H2,1-3H3,(H,10,12)

InChI Key

KPSAPNQYLQBNLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2NC1=O

Origin of Product

United States

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